Bis(tributylammonium) pyrophosphate

Catalog No.
S8665566
CAS No.
M.F
C24H58N2O7P2
M. Wt
548.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(tributylammonium) pyrophosphate

Product Name

Bis(tributylammonium) pyrophosphate

IUPAC Name

phosphono phosphate;tributylazanium

Molecular Formula

C24H58N2O7P2

Molecular Weight

548.7 g/mol

InChI

InChI=1S/2C12H27N.H4O7P2/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;1-8(2,3)7-9(4,5)6/h2*4-12H2,1-3H3;(H2,1,2,3)(H2,4,5,6)

InChI Key

WRMXOVHLRUVREB-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH+](CCCC)CCCC.CCCC[NH+](CCCC)CCCC.OP(=O)(O)OP(=O)([O-])[O-]

Bis(tributylammonium) pyrophosphate is a quaternary ammonium salt characterized by the molecular formula C24H58N2O7P2\text{C}_{24}\text{H}_{58}\text{N}_{2}\text{O}_{7}\text{P}_{2}. This compound is utilized primarily as a phosphorylating reagent in biochemical applications, particularly in the synthesis of nucleotide triphosphates, which are essential for nucleic acid synthesis and energy transfer within cells. Its structure consists of two tributylammonium groups attached to a pyrophosphate moiety, enhancing its solubility in organic solvents and making it an effective reagent in various synthetic pathways .

  • Phosphorylation Reactions: It is commonly used to phosphorylate nucleosides, facilitating the synthesis of modified deoxynucleoside triphosphates. This reaction is crucial for generating building blocks for DNA and RNA synthesis .
  • Substitution Reactions: The compound can undergo substitution where the pyrophosphate group may be replaced by other functional groups, allowing for the creation of diverse chemical derivatives .

The biological activity of bis(tributylammonium) pyrophosphate primarily revolves around its role as a phosphorylating agent. It influences various cellular processes, including:

  • Nucleotide Metabolism: By facilitating the phosphorylation of nucleotides, it plays a significant role in nucleotide metabolism, impacting DNA replication and transcription processes .
  • Cell Signaling: The compound modulates signaling pathways by altering the availability of nucleotide triphosphates, which serve as essential energy carriers and signaling molecules within cells .

The synthesis of bis(tributylammonium) pyrophosphate can be achieved through several methods:

  • Direct Reaction with Pyrophosphoric Acid: A common method involves reacting tributylamine with pyrophosphoric acid. The reaction conditions are optimized to yield high purity products and typically involve:
    • Mixing tributylamine with an aqueous solution of pyrophosphoric acid.
    • Isolating the product through evaporation or precipitation techniques .
  • Ion Exchange Methods: Another approach includes using cation exchange resins to purify tributylammonium pyrophosphate from its precursors, ensuring a high yield and purity suitable for biochemical applications .

Bis(tributylammonium) pyrophosphate has diverse applications across several fields:

  • Biochemical Research: It is extensively used in laboratories for synthesizing nucleotide triphosphates and other phosphorylated compounds essential for nucleic acid research .
  • Pharmaceutical Development: The compound serves as a key reagent in developing drugs that require specific nucleotide modifications or energy transfer mechanisms .
  • Synthetic Biology: It is utilized in creating modified nucleic acids that can be used in gene therapy and synthetic biology applications .

Studies on bis(tributylammonium) pyrophosphate interactions reveal its effectiveness as a phosphorylating agent. The compound interacts with various enzymes involved in nucleotide metabolism, influencing their activity and substrate availability. For instance, it has been shown to enhance the efficiency of enzymatic reactions that require nucleotide triphosphates as substrates, thus facilitating more efficient biochemical pathways in vitro .

Several compounds exhibit similarities to bis(tributylammonium) pyrophosphate, particularly in their structure and function. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Bis(tetrabutylammonium) dihydrogen pyrophosphateC32H74N2O7P2\text{C}_{32}\text{H}_{74}\text{N}_{2}\text{O}_{7}\text{P}_{2}Used as a phosphorylating agent; enhances solubility in organic solvents.
Tributylammonium pyrophosphateC12H31NO7P2\text{C}_{12}\text{H}_{31}\text{N}\text{O}_{7}\text{P}_{2}Similar functionality; often used interchangeably with bis(tributylammonium) pyrophosphate in biochemical applications.
Tetrabutylammonium phosphateC16H36NO4P\text{C}_{16}\text{H}_{36}\text{N}\text{O}_{4}\text{P}A simpler ammonium salt; used for similar phosphorylation reactions but lacks the pyrophosphate moiety.

Uniqueness

Bis(tributylammonium) pyrophosphate stands out due to its dual tributylammonium structure that enhances its solubility and reactivity compared to simpler ammonium salts. Its specific application in synthesizing nucleotide triphosphates makes it particularly valuable for biochemical research and pharmaceutical development, distinguishing it from other similar compounds that may not possess the same level of efficacy or utility in these contexts .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

548.37192619 g/mol

Monoisotopic Mass

548.37192619 g/mol

Heavy Atom Count

35

Dates

Modify: 2023-11-21

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